N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide
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Description
N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
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Scientific Research Applications
Novel Pyrazoles Synthesis and Applications
Researchers have synthesized novel pyrazole derivatives, investigating their biological properties such as antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies were performed to examine interactions with enzymes like Cyclooxygenase-2 (COX-2) and Phosphoinositide-3-Kinase, highlighting some compounds' potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antimicrobial and Antitubercular Agents
A series of novel sulfonyl derivatives were synthesized, characterized, and evaluated for their antimicrobial and antitubercular activities. These studies revealed significant activities against both bacterial and fungal pathogens, indicating their potential in treating infectious diseases (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013).
Pharmacological Evaluation of Heterocyclic Derivatives
Research focused on computational and pharmacological evaluation of heterocyclic derivatives for assessing toxicity, tumor inhibition, and anti-inflammatory actions. These studies encompassed molecular docking against various targets, including COX-2 and 5-lypoxygenase, to explore the therapeutic potential of these compounds (Faheem, 2018).
Tandem Reaction Synthesis
Efficient strategies for the synthesis of dihydropyrazole derivatives from propargyl alcohol and N-sulfonylhydrazone have been developed. These methodologies highlight the versatility of these compounds in organic synthesis, opening avenues for further chemical transformations (Zhu et al., 2011).
Biological Activities of Pyrazolyl Derivatives
The synthesis and biological activity assessment of N-phenylpyrazolyl aryl methanones derivatives revealed some compounds exhibiting favorable herbicidal and insecticidal activities. This underscores the potential of these derivatives in agricultural applications as well (Wang et al., 2015).
Immunomodulating Activities
Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides were synthesized and evaluated for their immunomodulating activity, demonstrating potential in enhancing macrophage cytotoxicity and stimulating antibacterial defenses in models (Doria et al., 1991).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-12(2)22-14(8-10-18-22)16-20-21-17(26-16)19-15(23)9-11-27(24,25)13-6-4-3-5-7-13/h3-8,10,12H,9,11H2,1-2H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRGBEDVKUXYFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.